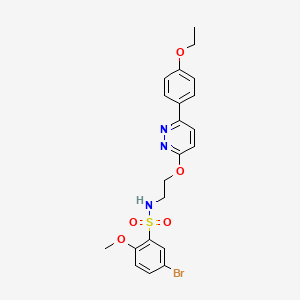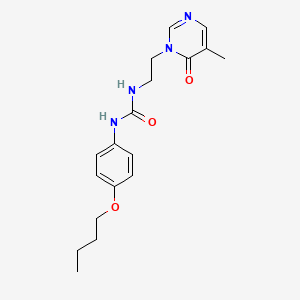
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid, also known as MBC-1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MBC-1 belongs to the class of pyrazole carboxylic acid derivatives and has been found to exhibit promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound has been found to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. By inhibiting these kinases, this compound can induce cell death in cancer cells and suppress inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In addition, this compound has been shown to modulate the expression of various genes involved in cell signaling pathways, which can have a significant impact on cellular function.
实验室实验的优点和局限性
One of the advantages of using 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its high potency and specificity towards protein kinases. This allows for precise targeting of specific signaling pathways, which can provide valuable insights into cellular function. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which can limit its therapeutic applications.
未来方向
There are several future directions for the research on 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid. One area of interest is the development of more potent and selective derivatives of this compound, which can enhance its therapeutic potential. In addition, further studies are needed to investigate the safety and toxicity profile of this compound in preclinical and clinical settings. Finally, the potential of this compound as a therapeutic agent for various diseases such as cancer and inflammation needs to be explored in more detail.
合成方法
The synthesis of 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid involves a multistep process that begins with the reaction of 3-methylbenzylamine with ethyl 2-bromoacetate to yield ethyl 2-(3-methylbenzylamino)acetate. This intermediate is then converted to the corresponding acid chloride, which is subsequently treated with morpholine and sodium sulfite to produce this compound.
科学研究应用
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-12-3-2-4-13(9-12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-5-7-24-8-6-19/h2-4,9,11H,5-8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGVMARXWPWCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2818249.png)
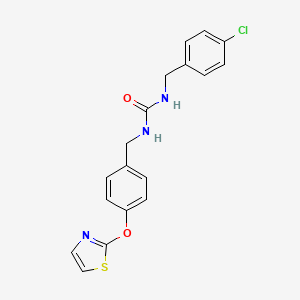
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2818253.png)

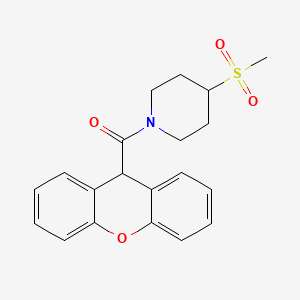
![N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2818257.png)

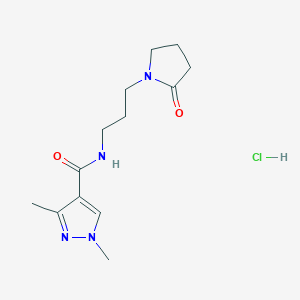
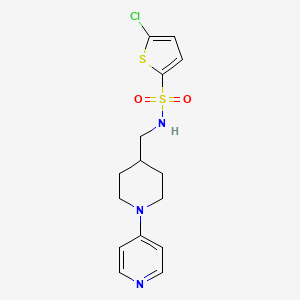
![5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2818262.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2818264.png)
